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FepA Binding & Transport: Key Parameters

The table below summarizes essential quantitative data on FepA's interaction with its primary ligand, ferric

enterobactin (FeEnt), which is crucial for establishing a baseline in your binding assays.

Parameter Value for Ferric Enterobactin Experimental Context & Notes

| Dissociation Constant (Kd) | ~24 nM [1] ~20 nM [2] | Measured from in vivo binding studies. A higher Kd
suggests impaired binding. | | Stoichiometry | 1:1 [1] | FepA binds one FeEnt molecule. | | Uptake
Transport Rate | >50 pmol/min/10A9 cells [2] | Rate in E. coli; can vary based on bacterial strain and
conditions. | | Binding Kinetics | Biphasic [1] | A rapid initial binding step followed by a slower, second step

that establishes a transport-competent complex. |

FAQs & Troubleshooting Guides

Here are some common experimental issues and how to address them based on the available literature.

No binding of ferric enterobactin to FepA observed.

This is a fundamental problem that can stem from the siderophore itself, the receptor, or the bacterial strain.
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o Verify Siderophore Integrity: Ensure your enterobactin is pure and correctly complexed with iron. The
catechol groups are essential for binding; any alteration here abolishes recognition by FepA [2]. Test
your FeEnt preparation in a growth promotion assay using a siderophore-auxotrophic strain (e.g., E.
coli BN1071) to confirm its biological activity [2].

e Check FepA Expression: Confirm that FepA is present in the outer membrane. Use a positive control,
such as a plasmid carrying a wild-type fepA+ gene (e.g., pITS449) [2]. You can analyze outer
membrane preparations via SDS-PAGE or perform Western blotting if antibodies are available.

o Use Appropriate Bacterial Strains: Ensure your working strain is fepA+. If using a cloned fepAin a
heterologous system, be aware that some homologs (e.g., Salmonella FepA) may not function
efficiently in E. coli [2].

Binding occurs, but no transport/uptake is detected.

This indicates the initial recognition is functional, but the subsequent translocation process is failing.

¢ Verify the TonB-ExbB-ExbD Complex: FepA-dependent transport is energy-dependent and requires a
functional TonB complex [3] [4]. Check that your strain is tonB+ and that the genes are expressed. A
mutation in tonB or exbB/exbD will completely block transport, even if binding is normal.

¢ Investigate the Two-Site Transport Model: Research on the Pseudomonas enterobactin transporter
PfeA suggests a two-site model where the siderophore first binds to extracellular loops before moving
to a second, translocation-competent site [3]. Certain mutations (e.g., in the proposed gating loops or
the TonB box) can block this transition. Consider if your FepA construct has mutations that might
affect this process.

e Check for Mismatched Systems: Confirm that your inner membrane transport components are
compatible. In E. coli, the ferri-enterobactin complex is transported into the cytoplasm by the
FepBCDG ABC transporter system [4]. Mutations in these genes will also halt uptake.

Unexpectedly low affinity or altered binding kinetics.

If binding is weaker than the reference Kd of ~20 nM, consider the following.

e Check Ligand Chirality: FepA binding is not stereospecific. Both the natural ferric enterobactin
(right-handed) and ferric enantioenterobactin (left-handed) bind with high affinity [2]. If you are using
an analog, the problem lies elsewhere.

e Test for Cooperative Binding: The uptake of FeEnt by FepA is a cooperative process [2]. This means
the binding and transport kinetics are sigmoidal, not hyperbolic. At low ligand concentrations, the
uptake rate may be much lower than expected. Ensure your binding experiments cover a sufficiently
wide concentration range to observe this cooperativity.
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e Map Critical Binding Residues: If you are working with a modified FepA protein, be aware that key
residues for FeEnt binding are located on the extracellular loops. In the PfeA homolog, residues in
loops L2, L3, L4, L7, and L11 (e.g., Arg480, GIn482) form specific hydrogen bonds and cation-1t
interactions with the catechol rings of enterobactin [3]. Mutations in these areas can significantly
impact affinity.

Experimental Protocol: Binding Assays

Here is a detailed methodology for in vivo binding assays, adapted from the literature [2].

1. Grow Bacterial Cells: - Grow your E. coli strain in MOPS minimal medium under iron-limiting
conditions to derepress siderophore system expression. Add a chelator like EDDA if necessary. - Harvest

cells in mid-log phase (e.g., after 5.5 hours of growth). Chill the culture on ice.

2. Perform Binding Reaction: - Incubate ice-cold cell aliquots (e.g., 10 ml) with varying concentrations of
59Fe-labeled ferric enterebactin for a set time (e.g., 1-6 minutes) on ice. The ice temperature ensures
binding occurs without active transport. - Use at least six different siderophore concentrations for accurate

Scatchard analysis.

3. Separate Bound from Unbound Ligand: - Rapidly filter the cell suspensions through glass fiber filters. -

Wash the filters with a cold, non-complexing solution like 0.9% LiCl to remove unbound 59FeEnt.

4. Quantify Binding: - Measure the radioactivity on the filters using a gamma counter. - Plot the data
(bound vs. free ligand) and analyze it using non-linear regression or Scatchard plots to determine the Kd and

the number of binding sites.

FepA Binding & Transport Workflow

The following diagram outlines the logical sequence for troubleshooting FepA binding and transport issues,

incorporating the key checkpoints from the FAQs above.
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¢ Biphasic Binding Kinetics: Be aware that FeEnt binding to FepA is biphasic, involving a fast initial
step and a slower second step, which likely represents the formation of a transport-competent
complex [1]. Your experimental design should account for this.

¢ Siderophore Analogs: If you are using synthetic siderophore analogs, remember that unaltered
catecholate coordination centers are essential for FepA recognition. Analogs with modified
chelating groups (e.g., HOPO) show no binding or transport [2].

¢ Colicin Interference: FeEnt and colicin B compete for the same binding site on FepAwith a 1:1
stoichiometry [1]. Pre-incubation with one will block the binding of the other, which can be used as a
diagnostic tool.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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